2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a pyrazine and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps. One common approach is the regioselective S-alkylation of precursor compounds. For instance, the synthesis might start with the preparation of 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, followed by its conversion into the desired product through a series of reactions involving sulfonamide formation and subsequent acylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying its properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for disease progression. The compound’s pyrazine and pyrazole moieties are key to its binding affinity and specificity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar pyrazine structure.
Sulfonamide derivatives: Compounds with sulfonamide groups that exhibit antibacterial properties.
1,2,4-Triazole derivatives: Known for their antifungal and antibacterial activities.
Uniqueness
2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is unique due to its combination of pyrazine, pyrazole, and sulfonamide functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c18-17(24)12-27-13-1-3-14(4-2-13)28(25,26)21-8-10-23-9-5-15(22-23)16-11-19-6-7-20-16/h1-7,9,11,21H,8,10,12H2,(H2,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPFTJKWFXYPBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.